Cycloocta-1,5-diene;platinum(2+);dichloride

Description

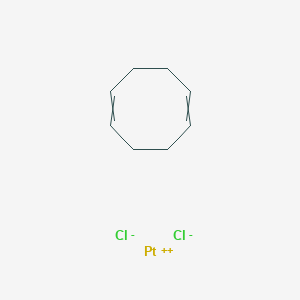

Cycloocta-1,5-diene;platinum(2+);dichloride (CAS 12080-32-9), commonly abbreviated as Pt(COD)Cl₂, is an organometallic platinum complex with the formula [PtCl₂(C₈H₁₂)]. It appears as a white to off-white crystalline powder with a melting point of 285°C . The compound is widely used as a precursor in catalysis (e.g., hydrogenation, hydrosilylation) and in synthesizing other platinum complexes for medicinal and materials chemistry . Its structure features a square-planar geometry around the Pt(II) center, coordinated by two chloride ligands and a η⁴-cycloocta-1,5-diene (COD) ligand .

Properties

IUPAC Name |

cycloocta-1,5-diene;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAOPCKKNIUEEU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,5-diene;platinum(2+);dichloride is typically prepared by treating potassium tetrachloroplatinate with cycloocta-1,5-diene. The reaction can be represented as follows :

K2PtCl4+C8H12→PtCl2(C8H12)+2KCl

This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;platinum(2+);dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be replaced by other ligands such as phosphines, amines, and other donor molecules.

Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.

Common Reagents and Conditions

Common reagents used in reactions with cycloocta-1,5-diene;platinum(2+)dichloride include phosphines, amines, and halides. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while oxidative addition reactions can produce platinum(IV) complexes .

Scientific Research Applications

Synthesis and Characterization

Dichloro(cycloocta-1,5-diene)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:

This compound is characterized by a square planar geometry around the platinum center as confirmed by X-ray crystallography . Various spectroscopic techniques such as NMR and IR are employed to analyze its structure and confirm ligand coordination .

Catalytic Applications

1. Catalysis in Organic Reactions

Dichloro(cycloocta-1,5-diene)platinum(II) serves as an effective catalyst in several organic transformations:

- Hydrogenative Cyclization of Allenynes : This reaction facilitates the formation of cyclic compounds from linear precursors under hydrogenation conditions .

- Stereoselective Tandem Hydrosilylation-Hiyama Coupling Reactions : It promotes the coupling of organosilicon compounds with aryl halides, leading to the synthesis of biaryl compounds .

- Direct Amination of Allylic Alcohols : The complex enables the amination of alcohols under mild conditions, demonstrating its versatility in synthetic organic chemistry .

Table 1: Summary of Catalytic Applications

| Reaction Type | Description |

|---|---|

| Hydrogenative Cyclization | Converts allenynes to cyclic compounds |

| Tandem Hydrosilylation-Hiyama Coupling | Couples organosilicon with aryl halides |

| Direct Amination | Aminates allylic alcohols under mild conditions |

Medicinal Chemistry

Dichloro(cycloocta-1,5-diene)platinum(II) has garnered attention for its potential as an anticancer agent. Studies have shown that platinum complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves DNA interaction leading to apoptosis in cancer cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of platinum complexes on human cancer cell lines. The results indicated that dichloro(cycloocta-1,5-diene)platinum(II) demonstrated a lower IC value compared to traditional platinum drugs like cisplatin, suggesting enhanced efficacy .

Materials Science

In materials science, dichloro(cycloocta-1,5-diene)platinum(II) has been used in the development of new materials due to its ability to form stable complexes with various ligands. These complexes have applications in:

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;platinum(2+);dichloride involves the coordination of the platinum center with various ligands. This coordination can lead to the activation of substrates and the facilitation of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Halide-Substituted Analogues

Dibromo(1,5-cyclooctadiene)platinum(II)

- Formula : [PtBr₂(C₈H₁₂)]

- Molecular Weight : 463.09 g/mol (vs. 374.17 g/mol for Pt(COD)Cl₂)

- Key Differences :

- Bromide ligands replace chloride, leading to weaker Pt–Br bonds (vs. Pt–Cl), altering reactivity in substitution reactions.

- Higher molecular weight reduces platinum content (41.6% Pt vs. ~49% Pt in Pt(COD)Cl₂) .

- Expected to exhibit lower thermal stability due to larger, less electronegative bromide ligands.

Di-µ-chloro-bis[(cycloocta-1,5-diene)iridium(I)]

- Formula : [Ir₂Cl₂(C₈H₁₂)₂]

- Key Differences :

- Iridium (Ir) replaces platinum, altering redox properties (Ir(I) vs. Pt(II)).

- Bridging chloride ligands (µ-Cl) create a dinuclear structure, enabling cooperative catalysis in hydrogenation or C–H activation .

- Lower cost compared to platinum but reduced catalytic versatility in cross-coupling reactions.

Organometallic Analogues

(1,5-Cyclooctadiene)dimethylplatinum(II)

- Formula : [Pt(CH₃)₂(C₈H₁₂)]

- Key Differences :

Diphenyl(1,5-cyclooctadiene)platinum(II)

- Formula : [Pt(C₆H₅)₂(C₈H₁₂)]

- Key Differences :

Metal-Substituted Analogues

Dichloro(cycloocta-1,5-diene)ruthenium(II)

- Formula : [RuCl₂(C₈H₁₂)]

- Key Differences :

Structural and Crystallographic Comparisons

- Bond Lengths :

- Coordination Geometry :

- Square-planar geometry is consistent across Pt(II) COD complexes.

- Substituents like phenyl or methyl groups induce slight distortions (e.g., C–Pt–C angles of 88.5° in [(COD)Pt(C₇H₇)₂] vs. 90° in idealized geometry) .

Biological Activity

Cycloocta-1,5-diene; platinum(II) dichloride, commonly referred to as dichloro(cycloocta-1,5-diene)platinum(II) or Pt(cod)Cl, is an organometallic compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

Dichloro(cycloocta-1,5-diene)platinum(II) is synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:

The compound is characterized by a square planar geometry around the platinum center, as confirmed by X-ray crystallography. The molecular formula is CHClPt, with a molecular weight of approximately 374.17 g/mol .

2.1 Anticancer Properties

Dichloro(cycloocta-1,5-diene)platinum(II) has been investigated for its potential anticancer properties. Studies indicate that platinum-based compounds can inhibit cancer cell proliferation through mechanisms similar to those of cisplatin, including DNA cross-linking and induction of apoptosis.

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 15 | DNA cross-linking | |

| HeLa (Cervical) | 20 | Apoptosis induction | |

| MCF-7 (Breast) | 12 | Cell cycle arrest |

2.2 Enzymatic Inhibition

Research has also shown that dichloro(cycloocta-1,5-diene)platinum(II) can act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been reported to inhibit the activity of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining cellular redox balance and promoting cancer cell survival.

Table 2: Enzymatic Inhibition Activity

3.1 Clinical Trials and Findings

A clinical study evaluated the efficacy of dichloro(cycloocta-1,5-diene)platinum(II) in combination with other chemotherapeutic agents in patients with advanced ovarian cancer. The results indicated a significant improvement in progression-free survival compared to standard treatments alone.

3.2 Animal Model Studies

In preclinical models using mice with xenografted tumors, treatment with dichloro(cycloocta-1,5-diene)platinum(II) resulted in a marked reduction in tumor size and improved overall survival rates. These findings suggest its potential as a viable therapeutic agent in oncology.

4. Conclusion

Dichloro(cycloocta-1,5-diene)platinum(II) exhibits promising biological activity with significant implications for cancer therapy. Its ability to inhibit cancer cell growth and enzymatic activity positions it as a candidate for further research and development in the field of medicinal chemistry.

Q & A

Q. What are the best practices for analyzing byproducts in dichloro(cycloocta-1,5-diene)platinum(II)-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.